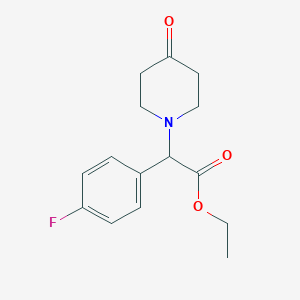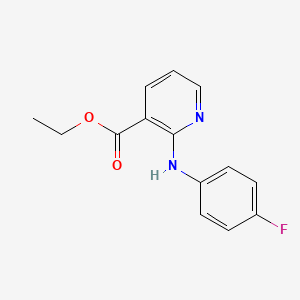![molecular formula C14H14INO2 B12617537 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one CAS No. 918785-26-9](/img/structure/B12617537.png)
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyranoquinoline core, which is a fused ring system combining pyran and quinoline structures, and is further substituted with iodine and methyl groups.
Vorbereitungsmethoden
The synthesis of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one include other pyranoquinoline derivatives These compounds share the core structure but differ in their substituents, which can significantly alter their chemical and biological properties
Eigenschaften
CAS-Nummer |
918785-26-9 |
|---|---|
Molekularformel |
C14H14INO2 |
Molekulargewicht |
355.17 g/mol |
IUPAC-Name |
2-iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one |
InChI |
InChI=1S/C14H14INO2/c1-8-10(15)7-18-13-12(8)9-5-3-4-6-11(9)16(2)14(13)17/h3-6,8,10H,7H2,1-2H3 |
InChI-Schlüssel |
PRFOMHSISUEYEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(COC2=C1C3=CC=CC=C3N(C2=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


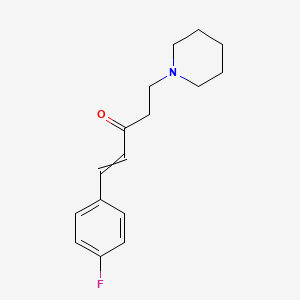
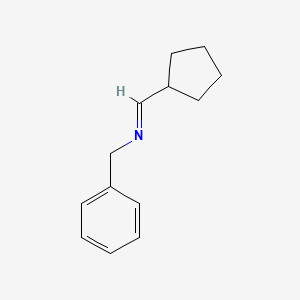
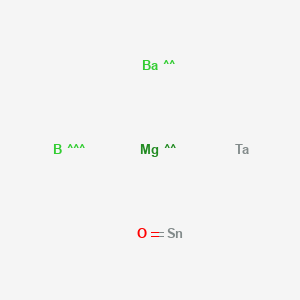
methanone](/img/structure/B12617475.png)
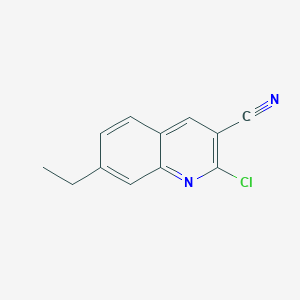
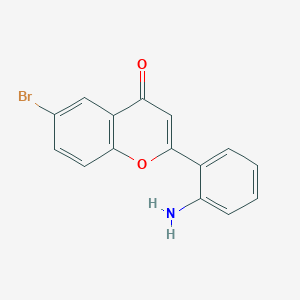


![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)
